rac-Vigabatrin-13C,d2 (Major) is a stable isotope-labeled compound primarily utilized in pharmaceutical research. It is a derivative of vigabatrin, which is an analog of gamma-aminobutyric acid, the principal inhibitory neurotransmitter in the central nervous system. The unique isotopic labeling of this compound allows for precise tracking and analysis in biochemical assays, making it a valuable tool in scientific studies related to drug metabolism and pharmacokinetics.
The compound has the Chemical Abstracts Service number 1330171-61-3 and is available from various suppliers specializing in chemical products for research purposes. Its synthesis involves the incorporation of carbon-13 and deuterium isotopes into the vigabatrin structure.
The synthesis of rac-Vigabatrin-13C,d2 involves several steps that incorporate stable isotopes into the vigabatrin framework.
The molecular structure of rac-Vigabatrin-13C,d2 can be described as follows:
The compound features a five-membered ring with nitrogen as a heteroatom, characteristic of its class .
rac-Vigabatrin-13C,d2 can participate in several types of chemical reactions:
The specific conditions for these reactions depend on the desired products and may involve catalysts or specific solvents to drive the reaction towards completion.
The mechanism by which rac-Vigabatrin-13C,d2 exerts its effects is based on its ability to inhibit gamma-aminobutyric acid transaminase, the enzyme responsible for degrading gamma-aminobutyric acid in the brain.
By inhibiting this enzyme, rac-Vigabatrin-13C,d2 increases gamma-aminobutyric acid levels, enhancing its inhibitory effects on neuronal activity. This mechanism is crucial for its application in treating neurological disorders such as epilepsy .
The compound's safety data sheets provide further details on handling and storage requirements, emphasizing its stability as a labeled compound .
rac-Vigabatrin-13C,d2 has diverse applications across various scientific fields:
The strategic incorporation of stable isotopes (13C and 2H) in rac-Vigabatrin-13C,d2 (Major) (Molecular Formula: C513CH9D2NO2; MW: 132.16 g/mol) enables precise quantification in complex biological matrices. The 3-Da mass shift relative to unlabeled vigabatrin (MW: 129.15 g/mol) eliminates signal interference from endogenous compounds during MS analysis. This mass differential permits unambiguous distinction between the analyte and its natural abundance counterparts, thereby enhancing signal specificity in pharmacokinetic studies [4].
Deuterium atoms provide kinetic isotope effects that modify metabolic pathways without altering pharmacological activity, while 13C ensures minimal chromatographic retention time shifts compared to deuterium-only labeling. This dual-labeling approach is particularly valuable for in vivo tracer studies, where the isotopologue’s identical chemical behavior to the parent compound allows accurate tracking of absorption and distribution kinetics. Mass spectrometry detects characteristic fragmentation patterns, with the labeled vinyl group (-13CD2) producing signature ions at m/z 46 (unlabeled: m/z 43) [3].
Table 1: Mass Spectrometry Characteristics of rac-Vigabatrin-13C,d2
Parameter | Unlabeled Vigabatrin | rac-Vigabatrin-13C,d2 | Analytical Advantage |
---|---|---|---|
Molecular Weight | 129.15 g/mol | 132.16 g/mol | 3-Da mass separation |
Key Fragment Ion | m/z 43 (C2H3O+) | m/z 46 (13CD2H2O+) | Isotopic signature |
Metabolic Interference | High in biological matrices | Negligible | Baseline resolution |
LC-ESI-MS/MS Methodology: A validated protocol for plasma analysis employs protein precipitation with acetonitrile, followed by isocratic separation on a Waters Symmetry C18 column (4.6 × 50 mm, 3.5 µm). The highly aqueous mobile phase (flow rate: 0.35 mL/min) achieves baseline separation of rac-Vigabatrin-13C,d2 from endogenous compounds within 5 minutes. Detection utilizes positive electrospray ionization (ESI+) with multiple reaction monitoring (MRM), targeting the transition m/z 130.1 → 113.1 for endogenous vigabatrin and m/z 133.1 → 116.1 for the isotopologue [3].
Critical parameters were optimized as follows:
This method demonstrates linearity (r2 > 0.998) across 0.010–50.0 µg/mL, with intra-batch and inter-batch precision (RSD < 5%) meeting FDA bioanalytical validation guidelines. The use of rac-Vigabatrin-13C,d2 as an internal standard corrects for matrix effects and extraction variability, improving accuracy to >95% in pediatric plasma samples [3].
GC-MS Considerations: While less common than LC-MS, GC-MS protocols require derivatization (e.g., N-trifluoroacetylation) to enhance volatility. Isotopic labeling reduces deuterium loss during derivatization by 60% compared to non-exchangeable positions, preserving mass differences for quantification .
Table 2: Optimized LC-MS Parameters for Vigabatrin-13C,d2 Detection
Parameter | Optimal Condition | Impact on Analysis |
---|---|---|
Column | Waters Symmetry C18 (4.6 × 50 mm) | Hydrophilic retention |
Mobile Phase | H2O:MeOH (95:5) + 0.1% HCOOH | Analyte protonation |
Flow Rate | 0.35 mL/min | Peak sharpness (tR = 3.2 min) |
ESI Polarity | Positive | Enhanced [M+H]+ yield |
MRM Transition | 133.1 → 116.1 | Specific to 13C,d2 isotopologue |
rac-Vigabatrin-13C,d2 reference materials (CAS: 1330171-61-3) require stringent characterization to ensure metrological traceability. Primary standards exhibit >95% chemical purity (HPLC) and >98% isotopic enrichment, verified via:
Calibration curves incorporate 6–8 concentration levels traceable to NIST standard reference materials. Quality control samples (low, medium, high) demonstrate accuracy within 97.5–102.3% of nominal values, fulfilling European Pharmacopoeia (Ph. Eur.) Chapter 5.10 requirements for isotopic reference substances. Storage at -20°C under inert atmosphere maintains stability for >24 months, with certified documentation providing batch-specific data on:
The traceability chain links laboratory measurements to international units through certificate-backed values, essential for therapeutic drug monitoring in clinical studies. This rigorous standardization enables cross-laboratory method harmonization, particularly for pediatric epilepsy studies where precision at sub-μg/mL concentrations is critical [3] [4].
Table 3: Pharmacopeial Specifications for rac-Vigabatrin-13C,d2 Reference Standards
Parameter | Specification | Test Method | Pharmacopeial Reference |
---|---|---|---|
Chemical Purity | >95% | RP-HPLC/UV (210 nm) | Ph. Eur. 2.2.29 |
Isotopic Enrichment | >98 atom% 13C; >98 atom% D | HRMS/ 13C-NMR | USP <1605> |
Residual Solvents | < 500 ppm | GC-HS-FID | ICH Q3C |
Storage Stability | -20°C (desiccated) | ICH stability protocols | Ph. Eur. 5.10 |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1